molecular formula C15H25NO3 B12897082 (2S)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate

(2S)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate

Cat. No.: B12897082
M. Wt: 267.36 g/mol
InChI Key: SLHPMAOXNSLXEH-ARAJFMJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with isopropyl and methyl groups, and a pyrrolidine ring with a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate typically involves the condensation of (2S,5R)-2-isopropyl-5-methylcyclohexanone with 5-oxopyrrolidine-2-carboxylic acid. This reaction is often catalyzed by a small amount of glacial acetic acid . The reaction conditions include maintaining a temperature range of 25-30°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using large reactors. The process involves the same basic reaction but is carried out in larger volumes with continuous monitoring of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carboxylate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interactions with various biomolecules and its potential as a therapeutic agent .

Medicine

In medicine, this compound is being investigated for its potential use in drug development. Its unique structure makes it a candidate for the development of new drugs targeting specific molecular pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of (2S)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter activity and influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate apart from these similar compounds is its unique combination of the cyclohexyl ring with isopropyl and methyl substitutions, which imparts distinct chemical and biological properties. This unique structure makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C15H25NO3/c1-9(2)11-5-4-10(3)8-13(11)19-15(18)12-6-7-14(17)16-12/h9-13H,4-8H2,1-3H3,(H,16,17)/t10?,11?,12-,13?/m0/s1

InChI Key

SLHPMAOXNSLXEH-ARAJFMJPSA-N

Isomeric SMILES

CC1CCC(C(C1)OC(=O)[C@@H]2CCC(=O)N2)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2CCC(=O)N2)C(C)C

Origin of Product

United States

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